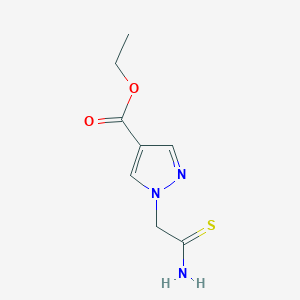

ethyl 1-(2-amino-2-thioxoethyl)-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

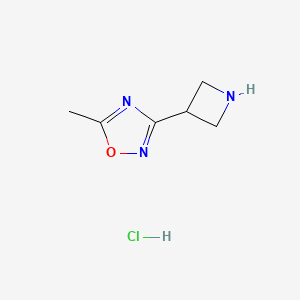

The compound “ethyl 1-(2-amino-2-thioxoethyl)-1H-pyrazole-4-carboxylate” is an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains an ethyl ester functional group and a 2-amino-2-thioxoethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of its atoms. The pyrazole ring would form the core of the molecule, with the ethyl ester group and the 2-amino-2-thioxoethyl group attached at the appropriate positions .Chemical Reactions Analysis

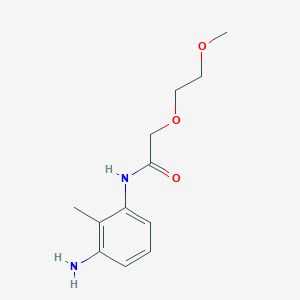

The reactivity of this compound would be influenced by its functional groups. The ester could undergo hydrolysis, transesterification, and other reactions typical of esters. The amino group might participate in reactions such as amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester could make it somewhat polar, and the amino group could allow it to participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Electrochemiluminescence and Metal Organic Frameworks

A study focused on synthesizing transition metal complexes with ligands that include a similar structure to ethyl 1-(2-amino-2-thioxoethyl)-1H-pyrazole-4-carboxylate, demonstrating applications in creating highly intense electrochemiluminescence (ECL) materials. These complexes, characterized by various spectroscopic methods, showed potential in developing new ECL-based devices due to their high luminescence properties in solution (Feng et al., 2016).

Heterocyclic Compound Synthesis

Research on the facile and efficient synthesis of new pyrazolo[3,4-b]pyridine derivatives from the condensation of pyrazole-5-amine derivatives showcases the chemical's role in creating N-fused heterocycles. These compounds are synthesized in good to excellent yields, highlighting its utility in organic synthesis for producing novel heterocyclic compounds with potential pharmacological activities (Ghaedi et al., 2015).

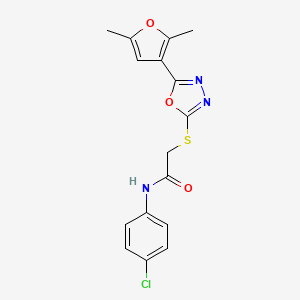

Antimicrobial and Anticancer Agents

A series of novel compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, closely related to the compound , have been studied for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also showed significant antimicrobial properties (Hafez et al., 2016).

Corrosion Inhibition

Pyranpyrazole derivatives, which could be synthesized using similar structural motifs to ethyl 1-(2-amino-2-thioxoethyl)-1H-pyrazole-4-carboxylate, have been identified as effective corrosion inhibitors for mild steel. This application is crucial for industrial processes, such as pickling, where corrosion resistance is paramount. The study combines experimental techniques and quantum chemical studies to understand the interaction between inhibitors and metal surfaces (Dohare et al., 2017).

Crystal Structure Analysis

The synthesis and crystal structure analysis of a compound with a similar pyrazole-based structure, showcasing fungicidal and plant growth regulation activities, illustrates the compound's relevance in agricultural sciences. X-ray diffraction methods provided insights into its molecular geometry, which is fundamental in understanding its biological activities (Minga, 2005).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 1-(2-amino-2-sulfanylideneethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-2-13-8(12)6-3-10-11(4-6)5-7(9)14/h3-4H,2,5H2,1H3,(H2,9,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQLEGDDLVDFPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(carbamothioylmethyl)-1H-pyrazole-4-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800950.png)

![2-Bromo-N-[(1-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2800951.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2800952.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2800956.png)

![3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol](/img/structure/B2800959.png)

![2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B2800960.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methoxybenzamide](/img/structure/B2800963.png)

![3-((6-Ethoxybenzo[d]thiazol-2-yl)thio)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione](/img/structure/B2800966.png)

![1-(2-Fluoro-6-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2800967.png)

![(5-Chloro-2-methoxyphenyl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2800969.png)